

Comparative Analysis of 2,2-Diethylhexanoic Acid using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 2,2-Diethylhexanoic acid

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This guide provides a comprehensive analysis of **2,2-Diethylhexanoic acid** utilizing ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally related compounds, detailed experimental protocols, and visual representations of spectral correlations to facilitate a deeper understanding of the molecular structure.

^1H and ^{13}C NMR Spectral Data Comparison

The following table summarizes the ^1H and ^{13}C NMR chemical shift data for **2,2-Diethylhexanoic acid** and its structural analogs: hexanoic acid and 2-ethylhexanoic acid. The data for **2,2-Diethylhexanoic acid** is based on predicted values, while the data for the analogs is derived from experimental observations. This comparative table allows for a clear understanding of the influence of substitution at the α -carbon on the chemical shifts of neighboring protons and carbons.

Compound	Position	¹ H Chemical Shift (ppm)	Multiplicity	Integration	¹³ C Chemical Shift (ppm)
2,2-Diethylhexanoic acid	COOH	~12.0-10.0	s	1H	~184.0
C2-CH ₂ CH ₃		~1.60	q	4H	~30.0
C2-CH ₂ CH ₃		~0.85	t	6H	~8.0
C3		~1.50	m	2H	~35.0
C4		~1.25	m	2H	~23.0
C5		~1.30	m	2H	~29.0
C6		~0.90	t	3H	~14.0
Hexanoic acid	COOH	~11.5-12.0	s	1H	~180.7
C2		2.35	t	2H	~34.1
C3		1.63	quint	2H	~24.5
C4		1.32	sext	2H	~31.3
C5		1.32	sext	2H	~22.4
C6		0.90	t	3H	~13.9
2-Ethylhexanoic acid	COOH	~12.0-10.0	s	1H	~182.0
C2		~2.20	m	1H	~46.0
C2-CH ₂ CH ₃		~1.60	m	2H	~26.0
C2-CH ₂ CH ₃		~0.90	t	3H	~12.0
C3		~1.45	m	2H	~32.0
C4		~1.30	m	2H	~23.0

C5	~1.30	m	2H	~29.0
C6	~0.88	t	3H	~14.0

Note: Predicted data for **2,2-Diethylhexanoic acid** is generated from spectral prediction software. Experimental data for hexanoic acid and 2-ethylhexanoic acid are compiled from various spectral databases.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following is a standard protocol for acquiring ^1H and ^{13}C NMR spectra of carboxylic acids like **2,2-Diethylhexanoic acid**.

1. Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is a common solvent for non-polar to moderately polar organic molecules. For enhanced solubility or to observe the exchangeable carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d_6) or methanol- d_4 can be used.
- Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Sample Filtration: To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample.

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
- Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
- Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the entire proton chemical shift range.
- Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

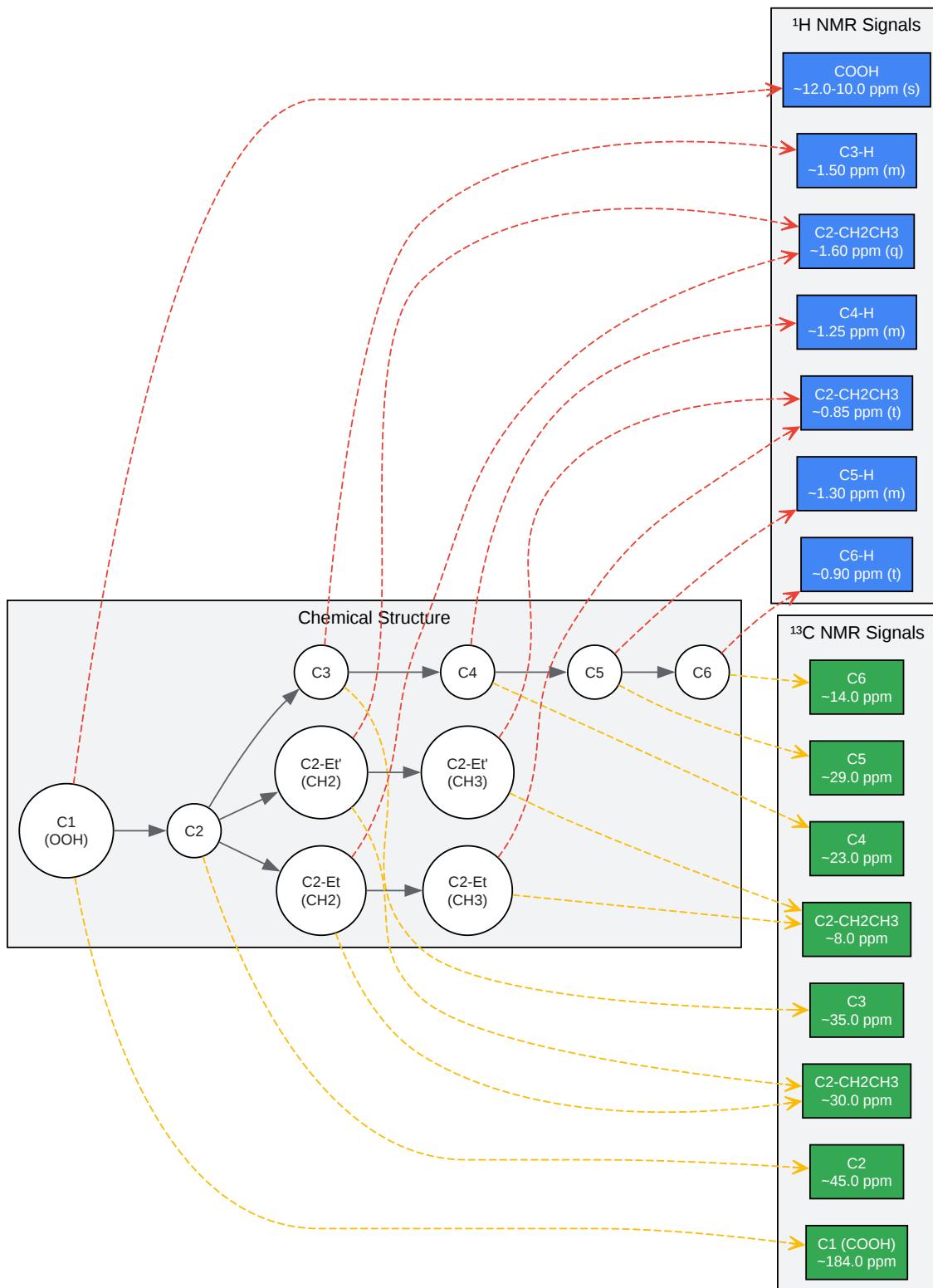
¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Structural Correlation Diagram

The following diagram illustrates the logical connectivity of the atoms in **2,2-Diethylhexanoic acid** and their corresponding expected NMR signals. This provides a visual guide for spectral assignment.

2,2-Diethylhexanoic Acid: Structure-Spectra Correlation



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Caption: Correlation of atoms in **2,2-diethylhexanoic acid** with their predicted NMR signals.

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